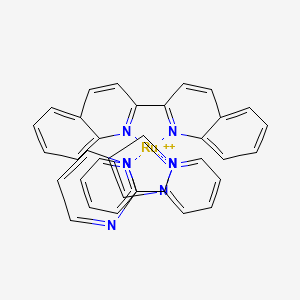
2,7-Bis(2-(diethylamino)ethoxy)anthracene-9,10-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,7-Bis(2-(diethylamino)ethoxy)anthracene-9,10-dione is an organic compound belonging to the anthraquinone family. Anthraquinones are known for their diverse applications in dyes, pigments, and medicinal chemistry. This particular compound is characterized by its unique structure, which includes two diethylaminoethoxy groups attached to the anthracene-9,10-dione core.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Bis(2-(diethylamino)ethoxy)anthracene-9,10-dione typically involves the reaction of anthracene-9,10-dione with diethylaminoethanol in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The key steps include the preparation of the anthracene-9,10-dione precursor, followed by its functionalization with diethylaminoethanol. The process is optimized to minimize by-products and maximize efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
2,7-Bis(2-(diethylamino)ethoxy)anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the anthraquinone core to hydroquinone derivatives.
Substitution: The diethylaminoethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions may involve nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions include various substituted anthraquinones and hydroquinones, which have applications in dyes, pigments, and pharmaceuticals .
Applications De Recherche Scientifique
2,7-Bis(2-(diethylamino)ethoxy)anthracene-9,10-dione has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Industry: Utilized in the production of dyes and pigments due to its vibrant color properties.
Mécanisme D'action
The compound exerts its effects primarily through interaction with cellular proteins and DNA. It inhibits the activity of topoisomerase II, an enzyme crucial for DNA replication and cell division. This inhibition leads to the accumulation of DNA breaks, ultimately inducing apoptosis in cancer cells . Additionally, the compound’s structure allows it to intercalate into DNA, further disrupting cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,6-Bis(2-(diethylamino)ethoxy)anthraquinone: Similar structure but with different substitution pattern.
1,4-Bis(2-(diethylamino)ethoxy)anthraquinone: Another anthraquinone derivative with diethylaminoethoxy groups at different positions.
1,5-Bis(2-(diethylamino)ethoxy)anthraquinone: Similar compound with different functional group positions.
Uniqueness
2,7-Bis(2-(diethylamino)ethoxy)anthracene-9,10-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit topoisomerase II and intercalate into DNA makes it a promising candidate for anticancer research .
Propriétés
Numéro CAS |
88476-75-9 |
|---|---|
Formule moléculaire |
C26H34N2O4 |
Poids moléculaire |
438.6 g/mol |
Nom IUPAC |
2,7-bis[2-(diethylamino)ethoxy]anthracene-9,10-dione |
InChI |
InChI=1S/C26H34N2O4/c1-5-27(6-2)13-15-31-19-9-11-21-23(17-19)26(30)24-18-20(10-12-22(24)25(21)29)32-16-14-28(7-3)8-4/h9-12,17-18H,5-8,13-16H2,1-4H3 |
Clé InChI |
NIZOWMDMNDXEEV-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)CCOC1=CC2=C(C=C1)C(=O)C3=C(C2=O)C=C(C=C3)OCCN(CC)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


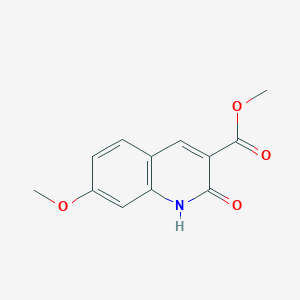
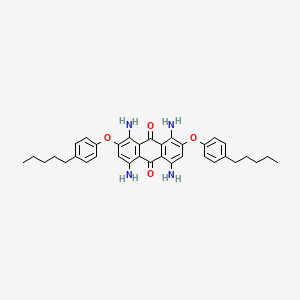
![tert-butyl spiro[2,3-dihydro-1H-1,8-naphthyridine-4,4'-piperidine]-1'-carboxylate](/img/structure/B13136854.png)
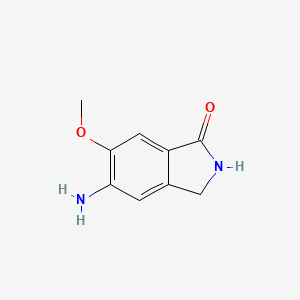
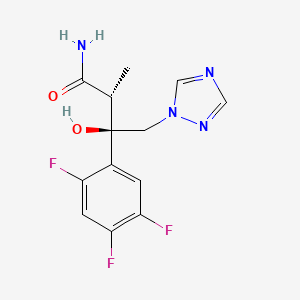
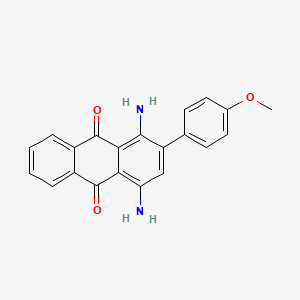

![2-{[4,6-Bis(dimethylamino)-1,3,5-triazin-2-yl]amino}ethan-1-ol](/img/structure/B13136890.png)
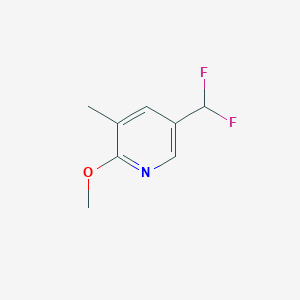

![(1R,2R)-2-amino-1-(4-nitrophenyl)propane-1,3-diol;(1R,5S)-5-[dimethyl(phenyl)silyl]-2-(hydroxymethyl)cyclopent-2-ene-1-carboxylic acid](/img/structure/B13136908.png)
![N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-valylglycylglycine](/img/structure/B13136913.png)
![Ethyl2-ethoxy-1-((2'-((2-((ethoxycarbonyl)oxy)hydrazono)methyl)-[1,1'-biphenyl]-4-yl)methyl)-1H-benzo[d]imidazole-7-carboxylate](/img/structure/B13136920.png)
